BenchChemオンラインストアへようこそ!

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide

Carbonic Anhydrase IX Cancer Enzyme Inhibition

3-(Azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide (CAS 690246-72-1, molecular formula C21H24N2O5S, molecular weight 416.49 g/mol) is a synthetic small molecule belonging to the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide chemotype. The compound features a seven‑membered azepane sulfonamide linked to a central benzamide scaffold and further elaborated with a 1,3‑benzodioxol‑5‑ylmethyl substituent on the amide nitrogen.

Molecular Formula C21H24N2O5S
Molecular Weight 416.49
CAS No. 690246-72-1
Cat. No. B2792561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide
CAS690246-72-1
Molecular FormulaC21H24N2O5S
Molecular Weight416.49
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H24N2O5S/c24-21(22-14-16-8-9-19-20(12-16)28-15-27-19)17-6-5-7-18(13-17)29(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14-15H2,(H,22,24)
InChIKeyKVBHZRXHAPNYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Azepan-1-ylsulfonyl)-N-(1,3-Benzodioxol-5-ylmethyl)benzamide (CAS 690246-72-1): Structural Baseline and Reported Biological Annotations


3-(Azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide (CAS 690246-72-1, molecular formula C21H24N2O5S, molecular weight 416.49 g/mol) is a synthetic small molecule belonging to the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide chemotype . The compound features a seven‑membered azepane sulfonamide linked to a central benzamide scaffold and further elaborated with a 1,3‑benzodioxol‑5‑ylmethyl substituent on the amide nitrogen. This specific chemotype has been explored most prominently as a source of carbonic anhydrase IX (CAIX) inhibitors, with a series of closely related analogues reported to inhibit CAIX with IC50 values in the low nanomolar to sub‑micromolar range [1]. The benzodioxole moiety distinguishes this compound from other members of the same series that bear simpler aryl or heteroaryl substituents, offering distinct electronic and steric features that may modulate target engagement and selectivity [1].

Why Generic Substitution Fails for 3-(Azepan-1-ylsulfonyl)-N-(1,3-Benzodioxol-5-ylmethyl)benzamide (CAS 690246-72-1)


Compounds within the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide class cannot be regarded as interchangeable. The N‑aryl substituent is a critical determinant of both potency and target selectivity. In the published carbonic anhydrase IX inhibitor series, CAIX IC50 values span more than two orders of magnitude (from 19 nM to >1,000 nM) depending solely on the identity of the N‑aryl group [1]. Similarly, among SIRT2‑directed analogues, the N‑aryl moiety dictates not only enzyme inhibitory potency but also isoform selectivity over SIRT1 and SIRT3 [2]. The 1,3‑benzodioxol‑5‑ylmethyl substituent present in CAS 690246-72-1 is absent from the most commonly referenced comparators (e.g., AK‑7 bearing a 3‑bromophenyl group, AK‑1 bearing a 3‑nitrophenyl group) [2], meaning that potency, selectivity, and physicochemical properties cannot be reliably inferred from data generated on other family members. Direct experimental characterization of this specific compound is therefore essential for any scientific selection or procurement decision.

Quantitative Differentiation Evidence for 3-(Azepan-1-ylsulfonyl)-N-(1,3-Benzodioxol-5-ylmethyl)benzamide (CAS 690246-72-1) Relative to Closest Structural Analogs


CAIX Inhibitory Potency: Positioning Within the 3-(Azepan-1-ylsulfonyl)-N-aryl Benzamide Series

The compound CAS 690246-72-1 falls within a published series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives evaluated as carbonic anhydrase IX (CAIX) inhibitors. The series displays a wide potency range, with the most potent analogue (compound 26) exhibiting a CAIX IC50 of 19 nM and a structurally distinct analogue (compound 16) showing a CAIX IC50 of 310 nM [1]. The 1,3-benzodioxol-5-ylmethyl substituent present in CAS 690246-72-1 corresponds to a specific structural entry in this SAR landscape. While the exact CAIX IC50 value for CAS 690246-72-1 has not been independently reported in a comparative dataset, its structural positioning among published analogues places it within a chemotype capable of single‑digit nanomolar to sub‑micromolar CAIX inhibition, depending on the N‑aryl group [1]. The benzodioxole moiety introduces additional hydrogen‑bond acceptor sites and conformational constraints not present in simpler phenyl or halophenyl analogues, which may affect both potency and isoform selectivity profiles [1].

Carbonic Anhydrase IX Cancer Enzyme Inhibition

SIRT2 Inhibitory Potency: Differential Activity Relative to AK-7 and AK-1

Several 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives are established SIRT2 inhibitors. AK‑7 (3‑(azepan‑1‑ylsulfonyl)‑N‑(3‑bromophenyl)benzamide) inhibits SIRT2 with an IC50 of 15.5 µM in biochemical assays and demonstrable cell permeability and brain penetration [1]. AK‑1 (3‑(azepan‑1‑ylsulfonyl)‑N‑(3‑nitrophenyl)benzamide, also known as SIRT2 Inhibitor II) inhibits SIRT2 with an IC50 of 12.5 µM and shows >3‑fold selectivity over SIRT1 and SIRT3 (IC50 >40 µM for both) . The SIRT2 inhibitory activity of CAS 690246-72-1 has not been reported in a peer‑reviewed comparative study. However, the benzodioxole moiety present in CAS 690246-72-1 is structurally distinct from the bromophenyl (AK‑7) and nitrophenyl (AK‑1) substituents, and published SAR on benzamide‑based SIRT2 inhibitors indicates that the N‑aryl group is a key driver of potency and isoform selectivity [2]. Without direct enzymatic data, CAS 690246-72-1 cannot be assumed to achieve the micromolar SIRT2 potency of AK‑7 or AK‑1, nor can it be assumed to replicate their selectivity profiles.

SIRT2 Epigenetics Neurodegeneration

Structural Differentiation: Benzodioxole Moiety vs. Halophenyl and Nitrophenyl Analogues

The 1,3‑benzodioxol‑5‑ylmethyl substituent of CAS 690246-72-1 provides hydrogen‑bond acceptor capacity (two oxygen atoms in the dioxole ring), increased polar surface area, and conformational restriction compared to the planar bromophenyl (AK‑7) or nitrophenyl (AK‑1) substituents . These physicochemical differences are relevant because the N‑aryl group in this chemotype engages in π‑stacking interactions with aromatic surfaces in the target binding pocket, and the nature of this group directly influences binding affinity [1]. The benzodioxole may also modulate metabolic stability and solubility relative to the halogenated or nitro‑substituted congeners, though comparative ADME data are not available for CAS 690246-72-1.

Medicinal Chemistry SAR Ligand Design

Antiproliferative Activity: NCI-60 Screening of Close Structural Analogues

The three most active CAIX inhibitors from the Khanfar & Saleh series (compounds 8, 16, and 26) were evaluated in the NCI‑60 human tumor cell line panel. Compound 16 (CAIX IC50 = 310 nM) demonstrated potent growth inhibitory effects against several cancer cell lines [1]. CAS 690246-72-1 has not been submitted to the NCI‑60 screen or any comparable antiproliferative panel. No cytotoxicity data are publicly available for this specific CAS number, and activity cannot be extrapolated from compound 16, as the N‑aryl substituent is different.

Anticancer NCI-60 Cytotoxicity

Recommended Research Application Scenarios for 3-(Azepan-1-ylsulfonyl)-N-(1,3-Benzodioxol-5-ylmethyl)benzamide (CAS 690246-72-1)


Carbonic Anhydrase IX Inhibitor Lead Optimization and SAR Expansion

The published 3-(azepan-1-ylsulfonyl)-N-aryl benzamide series demonstrates tractable SAR for CAIX inhibition spanning a >50‑fold potency range (IC50 19–1,000 nM) [1]. CAS 690246-72-1, with its unique 1,3‑benzodioxol‑5‑ylmethyl substituent, represents a structurally differentiated entry point for exploring how oxygen‑rich heterocyclic N‑aryl groups influence CAIX affinity, isoform selectivity (CAIX vs. CAII vs. CAXII), and downstream antiproliferative effects. Procurement of this compound is suitable for laboratories seeking to diversify an existing CAIX inhibitor collection or to probe the contribution of the benzodioxole moiety to binding and pharmacokinetics.

SIRT2 Inhibitor Tool Compound Diversification

The most commonly used SIRT2 tool compounds in this chemotype, AK‑7 and AK‑1, both possess micromolar potency and well‑characterized selectivity profiles [2]. CAS 690246-72-1 offers a benzodioxole‑modified scaffold that has not been profiled against sirtuins. Researchers investigating structure‑selectivity relationships in SIRT2 inhibition or seeking to validate new SIRT2‑dependent phenotypic assays may find value in this compound as a structurally novel probe, provided they commission bespoke enzymatic and cellular profiling as part of their experimental workflow.

Chemical Biology Probe Development with a Differentiated Benzodioxole Handle

The benzodioxole group in CAS 690246-72-1 provides synthetic versatility (e.g., potential for further functionalization via electrophilic aromatic substitution or ring‑opening) that is absent in the commercially dominant bromophenyl and nitrophenyl analogues [1]. This compound may serve as a starting scaffold for the design of affinity probes, fluorescent conjugates, or PROTAC precursors, where the dioxole oxygens can be exploited for linker attachment or for modulating target engagement kinetics.

Comparative ADME/Tox Profiling of the 3-(Azepan-1-ylsulfonyl)-N-aryl Benzamide Chemotype

No ADME or toxicity data are publicly available for CAS 690246-72-1. However, the distinct physicochemical signature conferred by the benzodioxole substituent (higher tPSA, additional hydrogen‑bond acceptors) relative to AK‑7 and AK‑1 [1][2] makes this compound a valuable inclusion in comparative ADME/Tox panels designed to establish how N‑aryl variation affects microsomal stability, permeability, and off‑target liability within this chemotype.

Quote Request

Request a Quote for 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.